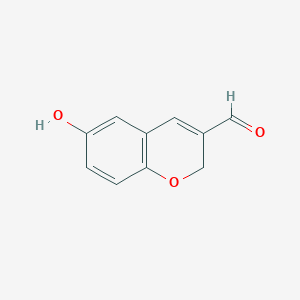![molecular formula C9H13NO2 B145140 2-アザビシクロ[2.2.1]ヘプタ-5-エン-3-カルボン酸エチル CAS No. 139927-19-8](/img/structure/B145140.png)
2-アザビシクロ[2.2.1]ヘプタ-5-エン-3-カルボン酸エチル
概要
説明
Ethyl 2-azabicyclo[221]hept-5-ene-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
科学的研究の応用
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:
作用機序
Target of Action
The primary targets of Ethyl 2-azabicyclo[22It’s known that this compound is a versatile intermediate in the synthesis of carbocyclic nucleosides .
Mode of Action
The compound undergoes various reactions with electrophilic reagents. For instance, the amide form of the compound reacts with various electrophilic reagents to give addition products . When reacted with m-chloroperoxybenzoic acid (MCPBA), it forms an epoxide . Similarly, the lactone form of the compound (an isomer) reacts selectively with a variety of electrophiles to give a range of polyfunctionalised bicyclic systems .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 2-azabicyclo[22The compound’s ability to form a variety of polyfunctionalised bicyclic systems suggests that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Ethyl 2-azabicyclo[22Its ability to form a variety of polyfunctionalised bicyclic systems suggests that it may have diverse molecular and cellular effects .
準備方法
The synthesis of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the reaction of cyclopentadiene with ethyl isocyanate under specific conditions. The reaction proceeds through a [2+2] cycloaddition mechanism, forming the bicyclic structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
化学反応の分析
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the double bonds within the bicyclic system.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives.
類似化合物との比較
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]hept-5-en-3-one:
4-Acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one: This compound undergoes similar electrophilic reactions and is used in the synthesis of polyfunctionalized bicyclic systems.
The uniqueness of ethyl 2-azabicyclo[22
特性
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUKEAWMRSOSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565738 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139927-19-8 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate reacts with aroyl chlorides under acidic conditions?
A1: Research indicates that treating Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride, followed by hydrolysis, produces 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives. Interestingly, these derivatives undergo a stereospecific rearrangement in the presence of trifluoroacetic acid, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. [] This rearrangement highlights the intriguing reactivity of this bicyclic system under acidic conditions. You can find the details of this reaction and its proposed mechanism in this research paper: .
Q2: Can Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergo reactions other than rearrangements under acidic conditions?
A2: Indeed, the reaction outcome can differ based on the reaction conditions. While treatment with trifluoroacetic acid in benzene leads to the rearrangement described above, heating 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene (a derivative of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) with trifluoroacetic acid in benzene results in the formation of 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels–Alder cycloaddition. [] This example demonstrates the versatility of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives as building blocks in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


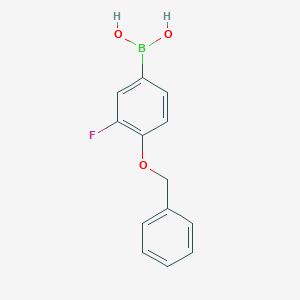

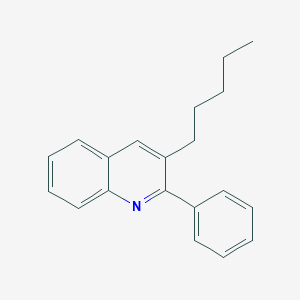
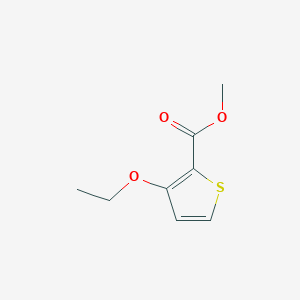
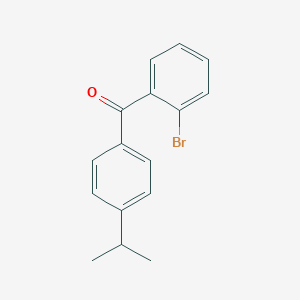
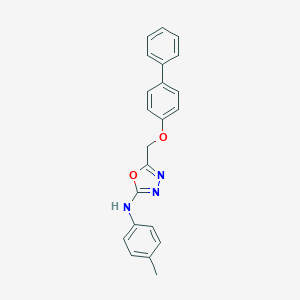
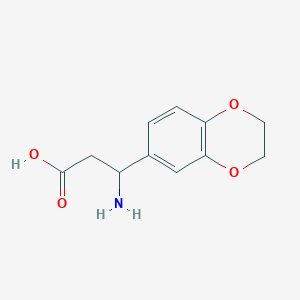
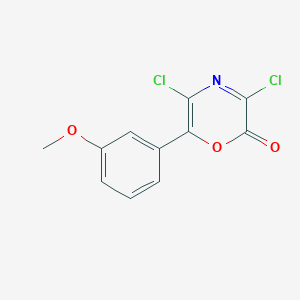

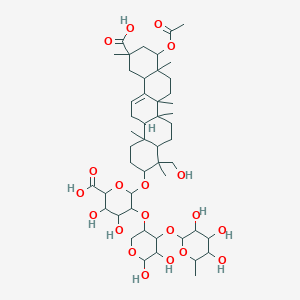
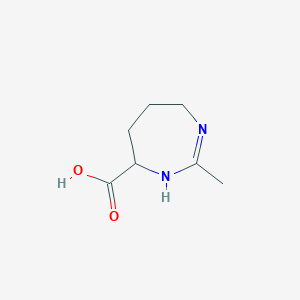

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
